molecular formula C16H19NO B2538525 N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide CAS No. 2411230-18-5

N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide

Cat. No. B2538525
CAS RN: 2411230-18-5
M. Wt: 241.334
InChI Key: FGYNLCWZMVRTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in scientific research.

Mechanism of Action

N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide is a selective agonist of the delta-opioid receptor, which is a type of opioid receptor found in the brain and spinal cord. When N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the delta-opioid receptor is thought to be responsible for the analgesic and anti-addictive effects of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide.
Biochemical and Physiological Effects
N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and may be useful in the treatment of chronic pain. Additionally, N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be useful in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide has several advantages for use in lab experiments. It is a selective agonist of the delta-opioid receptor, which means that it can be used to specifically target this receptor in experiments. Additionally, N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide has been extensively studied and its mechanism of action is well understood.
However, there are also some limitations to the use of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide in lab experiments. It has been shown to have some off-target effects, which means that it may not be entirely specific to the delta-opioid receptor. Additionally, N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide has a relatively short half-life, which means that it may not be suitable for long-term experiments.

Future Directions

There are several future directions for the study of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide. One potential direction is the development of new analogs of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide that may have improved selectivity and efficacy. Additionally, N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide may be useful in the development of new treatments for chronic pain and drug addiction. Further research is needed to fully understand the potential of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide in these areas.
Conclusion
N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide, or N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide, is a selective agonist of the delta-opioid receptor that has been extensively studied for its potential use in scientific research. It has been shown to have analgesic and anti-addictive properties, and may be useful in the development of new treatments for chronic pain and drug addiction. While there are some limitations to the use of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide in lab experiments, its well-understood mechanism of action and potential for future development make it an important area of study.

Synthesis Methods

The synthesis of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide involves several steps, including the reaction of 2-cyclopropyl-1-phenylpropan-2-ol with tert-butyl carbamate, followed by the reaction with propargyl bromide. The resulting compound is then treated with lithium aluminum hydride to yield N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide. The synthesis of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide has been extensively studied for its potential use in scientific research. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(2-cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-7-15(18)17-16(2,14-10-11-14)12-13-8-5-4-6-9-13/h4-6,8-9,14H,10-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYNLCWZMVRTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)(CC1=CC=CC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide

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